![molecular formula C9H9BrN2 B1532132 6-(Bromomethyl)-1-methyl-1H-indazole CAS No. 1092961-01-7](/img/structure/B1532132.png)
6-(Bromomethyl)-1-methyl-1H-indazole
Overview
Description
6-(Bromomethyl)-1-methyl-1H-indazole, also known as BMMI, is an important heterocyclic compound that is widely used in the scientific research community. It is a derivative of indazole, which is an aromatic heterocyclic compound containing three nitrogen atoms. BMMI has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It is also used as a synthetic intermediate in the manufacturing of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Polymer Synthesis
Bromomethyl compounds can be used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
Organic Synthesis
They may serve as intermediates in organic synthesis processes, such as in the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .
Chemical Modification
These compounds can be used for further functional group manipulations following their synthesis .
Electrophile Precursors
Bromomethyl derivatives can act as electrophiles and precursors to other chemical entities, such as azides and phosphonates .
properties
IUPAC Name |
6-(bromomethyl)-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRENRLXOGJUJAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CBr)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678462 | |
Record name | 6-(Bromomethyl)-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1092961-01-7 | |
Record name | 6-(Bromomethyl)-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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